molecular formula C25H29N7O3 B12533830 1H-Purine-2,8-diamine, N,N'-bis(3-ethoxyphenyl)-6-(4-morpholinyl)- CAS No. 682337-53-7

1H-Purine-2,8-diamine, N,N'-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-

Cat. No.: B12533830
CAS No.: 682337-53-7
M. Wt: 475.5 g/mol
InChI Key: AKGMKKGJGSHUDN-UHFFFAOYSA-N
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Description

“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of ethoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, ethoxyphenyl amines, and morpholine. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the ethoxyphenyl groups.

    Amidation: or reactions to attach the diamine groups.

    Cyclization: reactions to form the purine ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reactions.

    Temperature and pressure control: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions could modify the functional groups.

    Substitution: The ethoxyphenyl and morpholinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and morpholinyl groups might play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved could include:

    Enzyme inhibition or activation: .

    Receptor binding: .

    Signal transduction pathways: .

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6-diamine: Lacks the ethoxyphenyl and morpholinyl groups.

    6-Morpholino-1H-purine-2,8-diamine: Similar structure but different substitution pattern.

    N,N’-Bis(3-ethoxyphenyl)-1H-purine-2,6-diamine: Similar but lacks the morpholinyl group.

Uniqueness

“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is unique due to the specific combination of ethoxyphenyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

682337-53-7

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

2-N,8-N-bis(3-ethoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine

InChI

InChI=1S/C25H29N7O3/c1-3-34-19-9-5-7-17(15-19)26-24-28-21-22(29-24)30-25(31-23(21)32-11-13-33-14-12-32)27-18-8-6-10-20(16-18)35-4-2/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31)

InChI Key

AKGMKKGJGSHUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OCC)N5CCOCC5

Origin of Product

United States

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